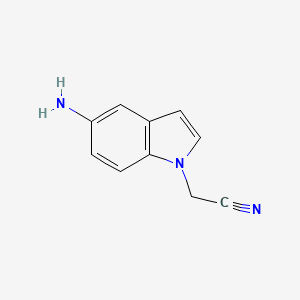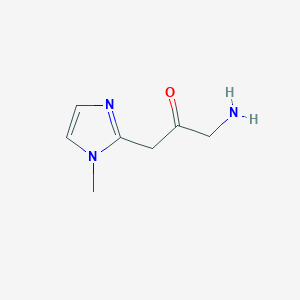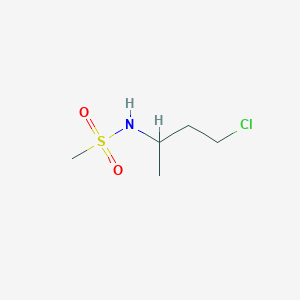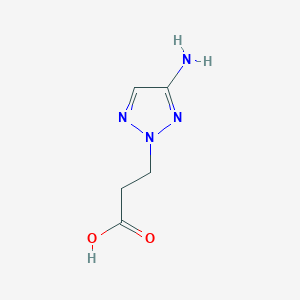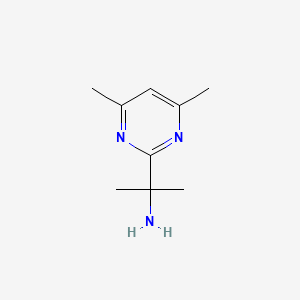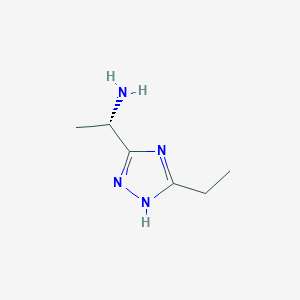
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethyl group at the 5-position of the triazole ring and an amine group at the ethan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 5-position of the triazole ring through an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Ethan-1-amine Moiety: The ethan-1-amine moiety can be synthesized through a reductive amination reaction involving an appropriate aldehyde or ketone and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.
化学反応の分析
Types of Reactions
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Addition: Addition reactions can introduce new groups to the compound, forming larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Addition: Reagents such as Grignard reagents, organolithium compounds, and halogens are used in addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, substitution may yield substituted triazoles, and addition may yield larger molecules with new functional groups.
科学的研究の応用
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with proteins or nucleic acids, and induce cell death through apoptosis or other mechanisms. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a methyl group instead of an ethyl group.
(1S)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a propyl group instead of an ethyl group.
(1S)-1-(5-Butyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific ethyl substitution at the 5-position of the triazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC名 |
(1S)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3,(H,8,9,10)/t4-/m0/s1 |
InChIキー |
JYXQLWGUUVLZPQ-BYPYZUCNSA-N |
異性体SMILES |
CCC1=NC(=NN1)[C@H](C)N |
正規SMILES |
CCC1=NC(=NN1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


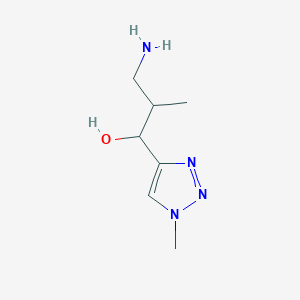
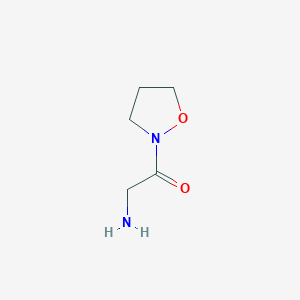
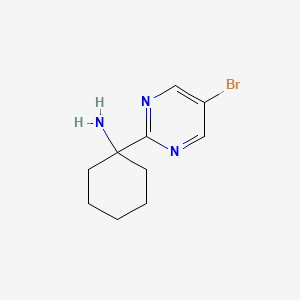
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
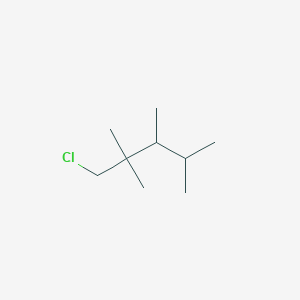
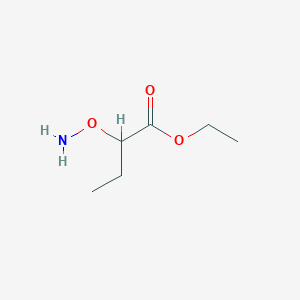

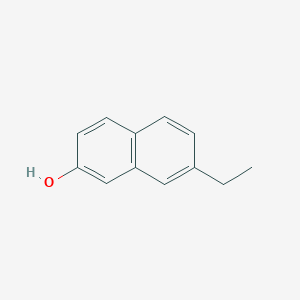
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
